5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline

Catalog No.
S12528181
CAS No.
M.F
C12H17BrN2O
M. Wt
285.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline

Product Name

5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline

IUPAC Name

5-bromo-2-(2-pyrrolidin-1-ylethoxy)aniline

Molecular Formula

C12H17BrN2O

Molecular Weight

285.18 g/mol

InChI

InChI=1S/C12H17BrN2O/c13-10-3-4-12(11(14)9-10)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8,14H2

InChI Key

ZXVUYQAOQGWZHC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=C(C=C(C=C2)Br)N

5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline is an organic compound with the molecular formula C12H17BrN2O and a molecular weight of 285.18 g/mol. This compound features a bromine atom at the 5-position of an aniline ring, which is further substituted with a 2-(pyrrolidin-1-yl)ethoxy group. The unique structure of this compound contributes to its potential applications in various scientific fields, including medicinal chemistry and material science.

  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
  • Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The specific products formed depend on the reagents and conditions employed during the reactions.

The biological activity of 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline is primarily linked to its interaction with various molecular targets, such as enzymes or receptors. Preliminary studies suggest that this compound may act as an inhibitor or modulator in specific biochemical pathways, although detailed mechanisms of action remain to be fully elucidated. Its structural characteristics may confer unique pharmacological properties that warrant further investigation in drug discovery and development.

The synthesis of 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-bromo-2-nitroaniline and 2-(pyrrolidin-1-yl)ethanol.
  • Reduction: The nitro group in 4-bromo-2-nitroaniline is reduced to an amine.
  • Nucleophilic Substitution: The ethoxy linker is introduced through nucleophilic substitution.

This process may be carried out under controlled conditions to optimize yield and purity. Industrial methods for large-scale production often utilize continuous flow reactors and advanced analytical techniques to ensure consistency and minimize impurities.

5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline has several applications in scientific research, particularly in:

  • Medicinal Chemistry: As a potential lead compound for drug development due to its unique biological activity.
  • Chemical Probes: Serving as a chemical probe for studying biological pathways involving aniline derivatives.
  • Material Science: Potential use in synthesizing novel materials with specific properties due to its unique chemical structure .

Interaction studies involving 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact with specific receptors or enzymes, influencing physiological processes. Further research is necessary to delineate these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline, including:

Compound NameStructural FeaturesUniqueness
2-(Pyrrolidin-1-yl)anilineLacks bromine atom and ethoxy linkerSimpler structure
4-Bromo-2-(trifluoromethyl)anilineContains trifluoromethyl group instead of ethoxyDifferent reactivity profile
4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochlorideSimilar structure but in hydrochloride formSalt form affects solubility and stability

The uniqueness of 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline lies in its combination of a bromine atom, pyrrolidine ring, and aniline moiety connected through an ethoxy linker. This distinct structural arrangement imparts specific chemical properties and reactivity, making it valuable for various research applications .

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

284.05243 g/mol

Monoisotopic Mass

284.05243 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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